![molecular formula C31H39N5O4S2 B1259248 ITK inhibitor CAS No. 439574-61-5](/img/structure/B1259248.png)
ITK inhibitor
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Overview
Description
N-[5-[[5-[(4-acetyl-1-piperazinyl)-oxomethyl]-4-methoxy-2-methylphenyl]thio]-2-thiazolyl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide is a member of benzamides.
Scientific Research Applications
T-Cell Signaling and Immune Responses
ITK (Interleukin-2-inducible T-cell kinase) plays a pivotal role in T-cell signaling, impacting the pathogenesis of infectious, autoimmune, and neoplastic diseases. The inhibition of ITK can shift Th2 immunity towards Th1-based immune responses, potentially offering therapeutic utility across a range of diseases. Ibrutinib, a known BTK inhibitor, has been identified as an effective ITK inhibitor due to significant homology between ITK and BTK, demonstrating broad therapeutic potential through modulation of T-cell signaling (Dubovsky et al., 2013).
Development and Design of ITK Inhibitors
Advancements in the design and discovery of ITK inhibitors have been marked by the exploration of various chemical scaffolds, with a focus on achieving selectivity and potency in modulating T-cell functions. This includes the structure-based design of potent and selective novel inhibitors, such as the 3-aminopyrid-2-ones, which were developed to address autoimmune and allergic diseases by inhibiting T-cell functions (Charrier et al., 2011). Furthermore, the discovery of irreversible inhibitors targeting cysteine in the ATP pocket of ITK underscores the innovative approaches being employed to develop drugs with potent, selective, and durable actions, specifically for inflammatory conditions like asthma (Harling et al., 2013).
ITK Inhibition for T-cell Mediated Diseases
ITK signaling is integral to various T-cell-mediated diseases, making ITK a compelling target for therapeutic intervention. Inhibition of ITK signaling has shown promise in preclinical models for T-cell malignancies and other diseases driven by T-cell or NK cell activity. Novel ITK inhibitors like PRN694 have demonstrated the ability to block T-cell and NK cell activation, providing insights into the therapeutic potential of ITK inhibition in autoimmune, inflammatory, and malignant diseases (Zhong et al., 2014).
ITK in Melanoma
Beyond T-cell mediated diseases, ITK expression has been implicated in melanoma, with ITK promoter hypomethylation observed in melanomas compared to nevi. The aberrant expression of ITK in melanoma suggests a novel role for ITK beyond immune cells, promoting tumor development and progression. This highlights the potential of ITK inhibitors for treating melanoma, supported by preclinical evidence showing reduced tumor growth in melanoma models treated with ITK inhibitors (Carson et al., 2015).
properties
CAS RN |
439574-61-5 |
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Molecular Formula |
C31H39N5O4S2 |
Molecular Weight |
609.8 g/mol |
IUPAC Name |
N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide |
InChI |
InChI=1S/C31H39N5O4S2/c1-19(2)21(4)32-17-23-7-9-24(10-8-23)29(38)34-31-33-18-28(42-31)41-27-16-25(26(40-6)15-20(27)3)30(39)36-13-11-35(12-14-36)22(5)37/h7-10,15-16,18-19,21,32H,11-14,17H2,1-6H3,(H,33,34,38) |
InChI Key |
RRHONYZEMUNMJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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